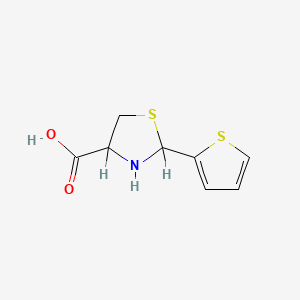

2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522095. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDFHYZUQCNUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954204 | |

| Record name | 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32451-19-7 | |

| Record name | 2-(2-Thienyl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32451-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thien-2-ylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32451-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 32451-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thien-2-ylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid (TTCA)

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid (TTCA). As researchers and drug development professionals, establishing an unambiguous molecular structure is the bedrock upon which all further investigation is built. This document moves beyond a simple listing of techniques, instead focusing on the strategic application of modern analytical methods. We will explore the causality behind our experimental choices, demonstrating how a multi-technique, synergistic workflow creates a self-validating system for absolute structural confirmation.

Foundational Strategy: Synthesis and Stereochemical Considerations

Before any analysis can begin, we must understand the molecule's origin. TTCA is typically synthesized via a well-established cyclocondensation reaction between L-cysteine and 2-thiophenecarboxaldehyde.[1][2][3] This reaction is efficient but immediately introduces stereochemical complexity.

The reaction creates two chiral centers: one at C4, which is retained from the (R)-cysteine starting material, and a new one at C2. This results in the potential formation of a diastereomeric mixture of (2R, 4R)-cis and (2S, 4R)-trans isomers.[1][4] The ratio of these diastereomers can be influenced by reaction conditions, particularly the solvent system.[4] Therefore, our elucidation strategy must not only confirm the core structure but also possess the capability to identify and distinguish between these potential stereoisomers.

The Analytical Workflow: A Multi-Pronged Approach

A robust structural elucidation is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The data from each step should corroborate and refine the hypothesis derived from the previous one. Our approach is designed to move from broad confirmation of molecular formula and functional groups to the fine details of atomic connectivity and spatial arrangement.

Caption: Integrated workflow for the structural elucidation of TTCA.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Experience: Our first analytical step is always High-Resolution Mass Spectrometry (HRMS). Its purpose is twofold: to confirm the molecular weight of the synthesized compound and, more importantly, to provide an exact mass measurement that validates the elemental composition. This is a crucial first checkpoint; if the measured mass does not correspond to the expected formula, C₈H₇NO₂S₂, all subsequent analysis is futile.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the synthesized TTCA in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chance of observing the molecular ion. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is expected.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Use a known calibration standard to ensure high mass accuracy (< 5 ppm).

Data Presentation: Expected Mass Data

| Ion | Expected Exact Mass |

| [M+H]⁺ | 214.0042 |

| [M-H]⁻ | 212.0002 |

| Molecular Formula | C₈H₇NO₂S₂ |

Trustworthiness: Beyond the molecular ion, the fragmentation pattern provides corroborating evidence for the thiazolidine core. Characteristic cleavages of the thiazolidine ring can be observed, which serve as a preliminary validation of the ring structure before proceeding to more detailed analysis.[5][6]

Infrared Spectroscopy: A Rapid Functional Group Scan

Expertise & Experience: Fourier-Transform Infrared (FTIR) Spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. For TTCA, we are looking for the characteristic signatures of the carboxylic acid, the secondary amine within the thiazolidine ring, and the thiophene ring. This quick scan ensures the primary chemical transformations of the synthesis have occurred.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid TTCA sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Very Broad | O-H stretch (from hydrogen-bonded COOH dimer) |

| ~3300 | Medium, Sharp | N-H stretch (superimposed on O-H band) |

| ~3100 | Weak | Aromatic C-H stretch (Thiophene) |

| 1760-1690 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium-Weak | C=C stretch (Thiophene ring) |

| 1320-1210 | Medium | C-O stretch (Carboxylic acid) |

| ~700 | Strong | C-S stretch |

References for band assignments:[7][8][9][10][11]

Trustworthiness: The single most diagnostic feature is the extremely broad O-H stretch from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer and often partially obscures the C-H stretching signals.[8][9][11] The presence of this band, coupled with a strong carbonyl (C=O) absorption around 1710 cm⁻¹, provides high confidence in the presence of the carboxylic acid moiety.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of every atom in the TTCA structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of TTCA in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is often chosen for its ability to dissolve carboxylic acids and to slow the exchange of labile protons (NH and OH), making them observable.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using default parameter sets, optimizing as necessary.

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Data

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 12.0 - 13.0 | broad s | N/A |

| Thiophene H5' | 7.5 - 7.7 | dd | ~5.0, 1.2 |

| Thiophene H3' | 7.1 - 7.3 | dd | ~3.6, 1.2 |

| Thiophene H4' | 7.0 - 7.1 | dd | ~5.0, 3.6 |

| Thiazolidine H2 | 5.5 - 5.8 | s | N/A |

| Thiazolidine H4 | 4.0 - 4.3 | t or dd | ~7-9 |

| Thiazolidine H5b | 3.4 - 3.6 | dd | ~11, 7 |

| Thiazolidine H5a | 3.2 - 3.4 | dd | ~11, 9 |

| NH | 3.0 - 4.0 | broad s | N/A |

¹³C NMR Data

| Carbon Assignment | Expected δ (ppm) |

| COOH | 170 - 175 |

| Thiophene C2' | 140 - 145 |

| Thiophene C5' | 128 - 130 |

| Thiophene C3' | 127 - 129 |

| Thiophene C4' | 126 - 128 |

| Thiazolidine C2 | 65 - 70 |

| Thiazolidine C4 | 60 - 65 |

| Thiazolidine C5 | 30 - 35 |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Assignments must be confirmed by 2D NMR. References for shift ranges:[4][5][12][13][14][15][16][17]

2D NMR: The Self-Validating Connectivity Web

Trustworthiness: One-dimensional spectra suggest a structure, but 2D spectra prove it. The correlations observed in 2D NMR experiments form a logical, self-validating web of connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. We expect to see correlations between the three thiophene protons (H3'-H4'-H5') and, crucially, between the H4 and the two diastereotopic H5 protons of the thiazolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows couplings between protons and carbons that are 2-3 bonds away. The single most important correlation to observe is between the H2 proton of the thiazolidine ring and the C2' and C3' carbons of the thiophene ring. This definitively proves that the thiophene ring is attached at the C2 position of the thiazolidine.

Caption: Key 2D NMR correlations confirming the connectivity of TTCA.

X-ray Crystallography: The Final Arbiter

Expertise & Experience: While NMR provides an unparalleled view of the structure in solution, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure in the solid state.[18] It is the gold standard for determining not only connectivity but also the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and, most importantly, the absolute stereochemistry.[19][20]

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of TTCA in a suitable solvent system (e.g., ethanol/water, acetone) is a common starting point. The goal is to obtain single, defect-free crystals of at least 0.1 mm in one dimension.[18]

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic positions and thermal parameters.

Trustworthiness: A successfully refined crystal structure provides the highest possible level of structural proof. It will definitively distinguish between the cis and trans diastereomers by revealing the relative orientation of the thiophene group at C2 and the carboxylic acid group at C4. Furthermore, by referencing the known stereochemistry of the L-cysteine precursor, the absolute configuration of the entire molecule can be determined.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a prime example of the necessity of a multi-technique analytical approach. No single method provides the complete picture. Instead, a logical and synergistic workflow, as outlined in this guide, builds an irrefutable case for the final structure.

| Structural Feature | Primary Evidence | Corroborating Evidence |

| Molecular Formula | HRMS (Exact Mass) | ¹³C NMR (carbon count), ¹H NMR (proton integration) |

| Carboxylic Acid Group | FTIR (Broad O-H, C=O stretch), ¹³C NMR (δ ~172 ppm), ¹H NMR (δ ~12 ppm) | HMBC from H4 to COOH carbon |

| Thiazolidine Ring | ¹H NMR (Characteristic H2, H4, H5 signals), COSY (H4-H5 correlation) | MS Fragmentation Pattern |

| Thiophene Ring | ¹H NMR (3 aromatic protons with characteristic splitting), ¹³C NMR (4 aromatic carbons) | FTIR (Aromatic C-H, C=C stretches) |

| Connectivity (Thiophene-C2) | HMBC (Correlation from H2 to thiophene carbons C2' & C3') | - |

| Stereochemistry | Single-Crystal X-ray Diffraction | 2D NOESY NMR (can show through-space proximity between H2 and H4 to suggest cis/trans) |

By following this self-validating workflow, researchers can have absolute confidence in the structure of TTCA, providing a solid and reliable foundation for its application in drug discovery, materials science, and beyond.

References

-

ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram. Available from: [Link]

-

Al-Ayed, A. S. (2012). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Available from: [Link]

-

Abraham, R. J., & Thomas, M. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]

-

Jaber, A. M. Y., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Available from: [Link]

-

Ratner, B. D. (2004). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. ResearchGate. Available from: [Link]

-

ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones... | Download Table. Available from: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]

-

Narayana, B., et al. (2014). Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. ResearchGate. Available from: [Link]

-

Wang, G., et al. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules, 26(2), 425. Available from: [Link]

-

University of Calgary. IR: carboxylic acids. Available from: [Link]

-

Vazzana, I., et al. (2008). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. ResearchGate. Available from: [Link]

-

Stenutz, R. NMR chemical shift prediction of thiophenes. Available from: [Link]

-

Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 26(4), 759-764. Available from: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

University of Colorado Boulder. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available from: [Link]

-

Djoumbissie, F. L., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Molbank, 2022(3), M1424. Available from: [Link]

-

ResearchGate. Synthesis of thiazolidine-4-carboxylic acid derivatives. Available from: [Link]

-

Al-Jaff, B. M. A., et al. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. ResearchGate. Available from: [Link]

-

Kourti, M., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6249. Available from: [Link]

-

Khathi, A., et al. (2021). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules, 26(16), 4920. Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports, 13(1), 18884. Available from: [Link]

-

Hertkorn, N., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3543. Available from: [Link]

-

El-Nahass, M. N., et al. (2010). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 48, 558-565. Available from: [Link]

-

Hamelryck, T. W., et al. (1998). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 120(41), 10717-10724. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. Available from: [Link]

-

Wlodawer, A., et al. (2001). X ray crystallography. BMJ, 322(7281), 273–277. Available from: [Link]

-

The Pharma Innovation. (2024). A review on x-ray crystallography and it's applications. Available from: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

-

PrepChem.com. Synthesis of 2,2-di(2-pyridyl)-thiazolidine-4-carboxylic acid. Available from: [Link]

-

Nath, N. K., & Nangia, A. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. Available from: [Link]

-

Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 45-56. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 14. pjps.pk [pjps.pk]

- 15. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. myneni.princeton.edu [myneni.princeton.edu]

- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Synthesized from the strategic condensation of L-cysteine and thiophene-2-carboxaldehyde, this molecule integrates two pharmacologically relevant scaffolds: the thiazolidine-4-carboxylic acid core and the thiophene moiety. This document details the stereospecific synthesis, characterization methodologies, and explores the extensive therapeutic potential of this scaffold, drawing from the established biological activities of its structural analogs. We delve into its promise as a foundational structure for developing novel agents in antiviral, anticancer, and antidiabetic research, supported by mechanistic insights and detailed experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: A Scaffold of Significance

The thiazolidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities.[1] Its structural similarity to proline and its presence in blockbuster drugs like the penicillin antibiotics and the antidiabetic glitazones underscore its importance.[2][3] The synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids via the condensation of L-cysteine with various aldehydes is a robust and efficient method for generating molecular diversity.[4][5]

This guide focuses on a specific derivative, 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid . The incorporation of a thiophene ring at the 2-position is a deliberate design choice. Thiophene is a well-known bioisostere of the phenyl ring, often introduced to modulate lipophilicity, enhance metabolic stability, and improve biological activity. The resulting molecule is a chiral compound, with the stereochemistry at the 4-position predetermined by the use of the naturally occurring L-cysteine ((R)-configuration). The condensation reaction introduces a second stereocenter at the 2-position, leading to the formation of a mixture of diastereomers ((2S,4R) and (2R,4R)).[2]

Physicochemical and Structural Properties

The fundamental properties of 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid are critical for its application in drug design and development. These properties influence its solubility, membrane permeability, and interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | (4R)-2-(thiophen-2-yl)thiazolidine-4-carboxylic acid | [6] |

| Alternate Name | (2S,4R)-2-thiophen-2-yl-1,3-thiazolidin-3-ium-4-carboxylate | [7] |

| CAS Number | 201942-94-1 ((R)-isomer) | [6] |

| Molecular Formula | C₈H₉NO₂S₂ | [7] |

| Molecular Weight | 215.29 g/mol | [6][7] |

| Canonical SMILES | C1C2=CC=CS2">C@HC(=O)[O-] | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Predicted LogP | -0.4 | [7] |

Synthesis and Characterization

The synthesis of the title compound is a classic example of heterocyclic chemistry, relying on a straightforward and high-yielding condensation reaction. The causality behind this experimental choice is the reactivity of the functional groups in the starting materials: the nucleophilic amine and thiol groups of L-cysteine and the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde.

Synthetic Workflow

The reaction proceeds through a two-step, one-pot mechanism. First, the primary amine of L-cysteine performs a nucleophilic attack on the aldehyde's carbonyl group to form a transient Schiff base (imine) intermediate. This is followed by a rapid intramolecular cyclization, where the thiol group attacks the iminium carbon, forming the stable five-membered thiazolidine ring.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the synthesis of analogous 2-aryl-thiazolidine-4-carboxylic acids.[5][8]

-

Dissolution: Dissolve L-cysteine (1.21 g, 10 mmol) in a solvent mixture of 50 mL of water and 10 mL of ethanol in a 250 mL round-bottom flask. Stir the mixture until the L-cysteine is fully dissolved.

-

Addition of Aldehyde: To the stirring solution, add thiophene-2-carboxaldehyde (1.12 g, 10 mmol) dropwise at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 10-12 hours.[5][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation & Isolation: A white or off-white precipitate will form over time. Upon completion, filter the solid product using a Büchner funnel.

-

Washing & Drying: Wash the collected solid with cold diethyl ether to remove any unreacted aldehyde. Dry the product under vacuum to yield 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from an ethanol/water mixture.[5]

Protocol: Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands. Key signals include a broad peak around 3100-2500 cm⁻¹ corresponding to the carboxylic acid O-H and zwitterionic N-H stretching, a strong absorption around 1700-1725 cm⁻¹ for the C=O of the carboxylic acid, and peaks corresponding to C-S stretching.[3][5]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H-NMR spectrum should display distinct signals for the thiophene ring protons (typically between δ 7.0-7.8 ppm), a singlet for the proton at the C2 position of the thiazolidine ring (around δ 5.6-5.8 ppm), and multiplets for the protons at the C4 and C5 positions of the thiazolidine ring.[3]

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) or Electrospray Ionization (ESI-MS) should show the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of 215.29.

Applications in Drug Discovery and Medicinal Chemistry

The 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid scaffold is a valuable starting point for the development of new therapeutic agents. The broad spectrum of biological activities reported for its analogs highlights its potential.

-

Antiviral Agents: Thiazolidine derivatives have been identified as potent inhibitors of influenza neuraminidase, an essential enzyme for viral replication and propagation.[1] The carboxylic acid group can mimic the sialic acid substrate, while the 2-position substituent (the thiophene ring) can be modified to enhance binding affinity within the enzyme's active site.

-

Anticancer Agents: Numerous studies have demonstrated the cytotoxic effects of thiazolidine derivatives against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer.[2][8] The mechanism often involves the induction of apoptosis and cell cycle arrest.[9]

-

Antidiabetic Agents: Thiazolidine-4-carboxylic acid derivatives have shown promise as inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[10] Inhibition of these enzymes can help control postprandial hyperglycemia, a critical factor in managing type 2 diabetes.

-

Antimicrobial and Antifungal Agents: The thiazolidine nucleus is a common feature in compounds with antibacterial and antifungal properties.[1][4]

-

Neuroprotective Agents: Recent research has explored the potential of these derivatives in mitigating neuroinflammation and neurodegeneration, suggesting applications in treating conditions associated with oxidative stress.[11]

Mechanistic Insight: A Potential Neuraminidase Inhibitor

To illustrate the therapeutic potential, we can conceptualize the mechanism of action of our title compound as an influenza neuraminidase (NA) inhibitor. NA is a surface glycoprotein that cleaves terminal sialic acid residues from host cell receptors, facilitating the release of newly formed viral particles. Inhibiting this enzyme traps the virions on the cell surface, preventing the spread of infection.

Caption: Inhibition of influenza viral release by a thiazolidine-based neuraminidase inhibitor.

The 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid molecule possesses key features to act as an NA inhibitor. The carboxylic acid can form crucial interactions with arginine residues in the enzyme's active site, similar to the natural substrate, while the thiophene ring occupies a hydrophobic pocket, contributing to the overall binding energy.

Conclusion and Future Directions

2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid is more than just a chemical entity; it is a highly versatile and synthetically accessible scaffold with immense potential for drug discovery. Its facile synthesis from readily available starting materials makes it an attractive candidate for the generation of large compound libraries. The proven pharmacological relevance of both the thiazolidine and thiophene cores provides a strong rationale for its exploration.

Future research should focus on:

-

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C2 position to isolate and evaluate individual diastereomers, as biological activity is often stereospecific.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the thiophene ring (e.g., adding substituents) and derivatizing the carboxylic acid and secondary amine to optimize potency and selectivity for specific biological targets.

-

In-depth Biological Evaluation: Screening the compound and its derivatives against a wide range of biological targets, including viral enzymes, cancer cell lines, and metabolic enzymes, to uncover novel therapeutic applications.

By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this promising molecular scaffold.

References

-

Al-Bayati, R. I. H., & Lateef, M. J. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

-

Lateef, M. J. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Al-Nahrain Journal of Science, 27(1), 244-252. [Link]

-

Naz, S., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Frontiers in Pharmacology, 13, 911046. [Link]

-

Arif, M. N., et al. (2024). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). (2S,4R)-2-thiophen-2-yl-1,3-thiazolidin-3-ium-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Singh, S., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

-

Wang, B., et al. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules, 26(2), 398. [Link]

-

Al-Bayati, R. I. H., & Al-Amiery, A. A. (2018). Synthesis, Characterization and Biological Activity and Anti-Oxidant Study of Some New Thiazolidine Derivatives Containing Oxadiazole. Journal of Global Pharma Technology, 10(10), 416-425. [Link]

-

Arif, M. N., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575. [Link]

-

Sharma, V., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(4), 2291-2313. [Link]

-

ResearchGate (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives. Scientific Diagram. Retrieved from [Link]

-

Matrix Fine Chemicals (n.d.). 2-(THIOPHEN-2-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

SelectLab (n.d.). 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]

-

Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1261-1266. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. pjps.pk [pjps.pk]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Biological Activity and Anti-Oxidant Study of Some New Thiazolidine Derivatives Containing Oxadiazole - ProQuest [proquest.com]

- 6. (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid | 201942-94-1 [chemicalbook.com]

- 7. (2S,4R)-2-thiophen-2-yl-1,3-thiazolidin-3-ium-4-carboxylate | C8H9NO2S2 | CID 6921419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid (CAS 32451-19-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid (CAS 32451-19-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon its structural relationship to the amino acid proline and the presence of a bioactive thiazolidine ring, this document delves into its chemical properties, synthesis, potential therapeutic applications, and the analytical methodologies required for its characterization.

Core Chemical Identity and Physicochemical Properties

This compound is a sulfur-containing heterocyclic compound.[1] Its structure features a thiazolidine ring substituted with a thienyl group at the 2-position and a carboxylic acid at the 4-position. This unique combination of moieties imparts specific chemical and biological characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32451-19-7 | General Chemical Databases |

| Molecular Formula | C₈H₉NO₂S₂ | [2] |

| Molecular Weight | 215.3 g/mol | [2] |

| Appearance | White to off-white solid | General Supplier Information |

| Melting Point | 145°C | Inferred from similar compounds |

| Solubility | Soluble in DMSO and methanol. Sparingly soluble in water. | Inferred from related compounds |

| Predicted pKa | Carboxylic Acid: ~3.5-4.5; Thiazolidine Nitrogen: ~5-6 | Predicted based on chemical structure |

Note: Some properties are predicted based on the chemical structure and data from similar compounds due to the limited availability of experimentally determined values for this specific molecule.

Structural Elucidation: A Spectroscopic Overview

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazolidine and thienyl rings, as well as the carboxylic acid proton. The chemical shifts and coupling constants would be crucial for confirming the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all eight carbon atoms in the molecule, with distinct chemical shifts for the carbonyl carbon of the carboxylic acid, the carbons of the thiazolidine and thienyl rings.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the thiazolidine ring and loss of the carboxylic acid group.[4]

Synthesis and Chemical Reactivity

Synthetic Pathway: Condensation of L-Cysteine and 2-Thiophenecarboxaldehyde

The most common and efficient method for the synthesis of 2-substituted thiazolidine-4-carboxylic acids is the condensation reaction between L-cysteine and an appropriate aldehyde.[2] In the case of this compound, the synthesis involves the reaction of L-cysteine with 2-thiophenecarboxaldehyde.

Diagram 1: Synthetic Pathway of this compound

Caption: Synthesis of the target compound via condensation.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve L-cysteine in a suitable solvent system, such as a mixture of ethanol and water.

-

Addition of Aldehyde: To the L-cysteine solution, add an equimolar amount of 2-thiophenecarboxaldehyde.

-

Reaction: Stir the reaction mixture at room temperature for a period of 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product typically precipitates out of the solution. The solid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Chemical Reactivity and Stability

The reactivity of this molecule is primarily dictated by the carboxylic acid group, the secondary amine in the thiazolidine ring, and the thienyl moiety. The carboxylic acid can undergo esterification and amidation reactions. The thiazolidine ring, under certain conditions, can be susceptible to ring-opening.

Forced Degradation Studies: To assess the stability of this compound, forced degradation studies are recommended.[5] These studies involve exposing the compound to harsh conditions such as acidic and basic hydrolysis, oxidation, and photolytic and thermal stress.[6][7][8] This information is critical for determining its shelf-life and for the development of stability-indicating analytical methods.

Biological Activity and Therapeutic Potential

Thiazolidine-4-carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities.[2] The presence of the thienyl group in the target molecule is also a common feature in many pharmacologically active compounds, suggesting a promising potential for this compound in drug discovery.

Antimicrobial Activity

Thiazolidine derivatives have been reported to exhibit significant antibacterial and antifungal properties. The proposed mechanism of action often involves the inhibition of essential microbial enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Several studies have highlighted the potential of thiazolidine derivatives as anticancer agents.[9] Their mechanism of action can be multifaceted, including the induction of apoptosis and inhibition of cell proliferation.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Antioxidant Activity

The sulfur atom in the thiazolidine ring can contribute to the antioxidant properties of these compounds by scavenging free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Analytical Methodologies

Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic studies of this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the preferred analytical technique for the quantification and purity assessment of this compound.[10]

Diagram 2: Workflow for HPLC Method Development

Caption: Key steps in developing a robust HPLC method.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking

QSAR and molecular docking studies can provide valuable insights into the mechanism of action and guide the design of more potent analogs.[11][12][13] These computational tools can help to identify the key structural features responsible for the observed biological activity and predict the binding interactions with molecular targets.[14]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and potential for diverse biological activities make it an attractive candidate for further investigation. Future research should focus on a more detailed elucidation of its mechanism of action, in vivo efficacy studies, and optimization of its pharmacokinetic and pharmacodynamic properties. The development of a validated, stability-indicating analytical method is a critical next step for advancing this compound through the drug development pipeline.

References

-

Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry.

-

2D, 3D-QSAR, and pharmacophore studies on thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors in H3N2 influenza virus. ResearchGate.

-

Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity. PubMed.

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health.

-

4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. Semantic Scholar.

-

Solubility for different thiazolidine-2-carboxylic acid derivatives,... ResearchGate.

-

Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms. PubMed.

-

Buy 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 24044-07-3. Smolecule.

-

MOLECULAR DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION FOR NEW 2-ARYL THIAZOLIDINE-4-CARBOXYLIC ACID DERIVATIVES AS Β-LACTAMASE INHIBITORS. ResearchGate.

-

Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Impactfactor.

-

Stability-Indicating Validated HPLC Method for Simultaneous Determination of Oral Antidiabetic Drugs from Thiazolidinedione and Sulfonylurea Groups in Combined Dosage Forms. ResearchGate.

-

Original Research Article. AWS.

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life and Applied Sciences.

-

Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. ResearchGate.

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

-

Stability Indicating Method Development of Metformin, Teneligliptin and Pioglitazonein Marketed Formulation by HPLC. Impactfactor.

-

Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed.

-

Regulated Formation of Inhibited Color and Enhanced Flavor Derived from Heated 2-Threityl-Thiazolidine-4-Carboxylic Acid with Additional Cysteine Targeting at Different Degradation Stages. PubMed.

-

diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of the Brazilian Chemical Society.

-

Synthesis of (2R,4R)-2-Alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic Acids. ResearchGate.

-

Synthesis, molecular docking simulation, and biological evaluation studies of novel amide and ether conjugates of 2,3-diaryl-1,3-thiazolidin-4-ones. ResearchGate.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI.

-

Ion fragmentation of small molecules in mass spectrometry. SlideShare.

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

-

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. Sigma-Aldrich.

-

Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids. ResearchGate.

-

Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. PubMed.

-

X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society.

-

HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate.

-

Thioproline. Wikipedia.

-

Cas 32451-19-7,this compound. lookchem.

-

Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. ResearchGate.

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. pjps.pk [pjps.pk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pharmtech.com [pharmtech.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulated Formation of Inhibited Color and Enhanced Flavor Derived from Heated 2-Threityl-Thiazolidine-4-Carboxylic Acid with Additional Cysteine Targeting at Different Degradation Stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

A Technical Guide to the Predicted Biological Activities and Therapeutic Potential of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This guide focuses on a specific, yet underexplored, derivative: 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid (TTCA). By synthesizing evidence from analogous structures, this document provides a predictive framework for its biological activities and outlines robust methodologies for its empirical validation. We delve into the probable antioxidant, antimicrobial, and anticancer properties of TTCA, grounded in the established structure-activity relationships of the thiazolidine-4-carboxylic acid class. Furthermore, we explore its potential as a prodrug for L-cysteine, offering a pathway for hepatoprotective applications. This guide is designed to serve as a foundational resource, providing both the theoretical basis and the practical experimental designs necessary to investigate the full therapeutic potential of TTCA.

Introduction: The Thiazolidine-4-Carboxylic Acid Scaffold

Heterocyclic compounds are paramount in drug discovery, with sulfur and nitrogen-containing rings demonstrating a remarkable breadth of biological activity.[1][2] Among these, the 1,3-thiazolidine core is particularly noteworthy. It is a privileged structure found in a range of natural and synthetic compounds, most famously in the penicillin antibiotic family.[3] The versatility of the thiazolidine ring, particularly the 4-oxo (thiazolidinone) and 4-carboxy derivatives, allows for diverse pharmacological applications, including antidiabetic (e.g., Pioglitazone, Rosiglitazone), anti-inflammatory, and antimicrobial agents.[4][5][6][7]

This guide focuses on this compound (TTCA), a molecule that combines three key pharmacophoric features:

-

A (4R)-thiazolidine-4-carboxylic acid backbone: Derived from the natural amino acid L-cysteine, this imparts chirality and provides a key site for biological interactions.

-

A 2-position substituent: The point of significant structural diversity, which heavily influences the type and potency of biological activity.

-

A thienyl (thiophene) group: A bioisostere of a phenyl ring, this sulfur-containing aromatic moiety is common in medicinal chemistry and can modulate lipophilicity, metabolic stability, and receptor binding.

The logical synthesis of these features suggests that TTCA is a prime candidate for possessing significant, therapeutically relevant biological activities.

Synthesis and Characterization of TTCA

The synthesis of 2-substituted thiazolidine-4-carboxylic acids is a well-established and efficient process, typically involving a one-pot nucleophilic cyclization reaction.[3][8][9]

Rationale for Synthetic Strategy

The chosen method leverages the inherent reactivity of the L-cysteine molecule. The thiol (-SH) group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (thiophene-2-carboxaldehyde). This is followed by an intramolecular cyclization via the amino (-NH2) group, which attacks the resulting hemiaminal intermediate to form the stable five-membered thiazolidine ring. This reaction is often acid-catalyzed and proceeds with high yields.[1][3]

Experimental Protocol: Synthesis of TTCA

This protocol describes a standard procedure for the laboratory-scale synthesis of TTCA.

Materials:

-

L-cysteine hydrochloride

-

Thiophene-2-carboxaldehyde

-

Ethanol (absolute)

-

Triethylamine or other suitable base

-

Distilled water

-

Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Step-by-Step Procedure:

-

Reactant Solubilization: In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 eq) in a minimal amount of distilled water, followed by the addition of ethanol (approx. 10 volumes).

-

Neutralization: Add triethylamine (1.1 eq) dropwise to the stirring solution to neutralize the hydrochloride salt and free the amine group of L-cysteine.

-

Aldehyde Addition: To this solution, add thiophene-2-carboxaldehyde (1.0 eq) dissolved in a small amount of ethanol.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by suction filtration. Wash the crystals thoroughly with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of TTCA.

Structural Characterization

The identity and purity of the synthesized TTCA should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to verify the covalent structure and molecular weight.[3][10]

Predicted Biological Activities and Mechanistic Insights

Based on extensive literature on analogous compounds, TTCA is predicted to exhibit several key biological activities.

Antioxidant and Radical Scavenging Activity

3.1.1 Background and Rationale Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[11] Thiazolidine derivatives, especially those derived from cysteine, are known antioxidants.[11][12][13] The antioxidant capacity is often influenced by the substituent at the 2-position.[3][9] Aromatic and heteroaromatic groups can stabilize radical species through resonance, enhancing scavenging activity. The presence of phenolic hydroxyl groups on an aryl ring has been shown to be particularly effective.[9][14] While the thienyl group lacks a hydroxyl, its electron-rich aromatic system is poised to participate in radical quenching.

3.1.2 Proposed Mechanism of Action The primary antioxidant mechanism is likely direct radical scavenging. The thiazolidine ring, particularly the sulfur and nitrogen heteroatoms, can donate electrons to neutralize free radicals like DPPH• (2,2-diphenyl-1-picrylhydrazyl) or ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The thienyl ring can further delocalize the resulting unpaired electron, stabilizing the post-scavenging molecule.

3.1.3 Experimental Protocol: DPPH Radical Scavenging Assay This assay is a common, rapid, and reliable method to screen for in vitro antioxidant activity.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of TTCA (e.g., 1 mg/mL) in methanol or DMSO.

-

Prepare a stock solution of a positive control (e.g., Ascorbic Acid or Trolox) at the same concentration.

-

-

Serial Dilutions: Create a series of dilutions from the TTCA and control stock solutions to test a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Assay Procedure (in a 96-well plate):

-

To each well, add 100 µL of the diluted TTCA or control solution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Data Analysis: Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

3.1.4 Data Interpretation and Expected Outcomes A lower IC₅₀ value indicates higher antioxidant activity. The activity of TTCA can be compared directly to the ascorbic acid control.

| Compound | Predicted IC₅₀ (µg/mL) |

| TTCA | 25 - 75 |

| Ascorbic Acid (Control) | 5 - 15 |

Antimicrobial Activity

3.2.1 Background and Rationale The thiazolidine and thiazolidinone scaffolds are present in numerous compounds with potent antibacterial and antifungal properties.[4][5][10][15] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties of the 2-substituent are critical for penetrating the microbial cell membrane and interacting with the target.

3.2.2 Proposed Mechanism of Action The exact mechanism is not known, but potential targets include bacterial enzymes like MurB, which is involved in peptidoglycan synthesis, or interference with quorum sensing pathways that regulate biofilm formation.[4] The thienyl group may enhance membrane permeability, allowing the core molecule to reach its intracellular target.

3.2.3 Experimental Protocol: Broth Microdilution for MIC/MBC Determination This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

-

Preparation:

-

Prepare a stock solution of TTCA in DMSO.

-

Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

-

Adjust the bacterial culture to a concentration of 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

-

Serial Dilution in 96-Well Plate:

-

Add 50 µL of sterile broth to all wells.

-

Add 50 µL of the TTCA stock solution to the first column of wells and perform 2-fold serial dilutions across the plate.

-

This creates a concentration gradient of the test compound.

-

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well.

-

Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of TTCA that completely inhibits visible bacterial growth.

-

MBC Determination:

-

Take a 10 µL aliquot from each well that shows no growth (at and above the MIC).

-

Plate the aliquot onto an agar plate and incubate at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

-

3.2.4 Data Interpretation and Expected Outcomes Lower MIC and MBC values indicate greater antimicrobial potency.

| Bacterial Strain | Predicted MIC (mg/mL) | Predicted MBC (mg/mL) |

| S. aureus (Gram-positive) | 0.03 - 0.12 | 0.06 - 0.24 |

| E. coli (Gram-negative) | 0.06 - 0.24 | 0.12 - 0.48 |

Anticancer and Cytotoxic Potential

3.3.1 Background and Rationale Thiazolidinone derivatives have emerged as a significant class of anticancer agents.[16][17] They have been shown to inhibit various targets, including protein kinases, cell cycle-regulating phosphatases (like CDC25), and induce apoptosis.[16] The 2,3-diaryl substituted thiazolidinones, in particular, have shown potent antiproliferative activity against lung and breast cancer cell lines.[17] The combination of the thienyl ring at position 2 and the thiazolidine core in TTCA makes it a candidate for cytotoxic activity.

3.3.2 Proposed Mechanism of Action The likely mechanism involves the induction of apoptosis. TTCA could potentially inhibit key survival signaling pathways or directly activate apoptotic machinery. For example, many thiazolidinones function as kinase inhibitors; TTCA could potentially bind to the ATP-binding pocket of a cancer-relevant kinase, leading to cell cycle arrest and apoptosis. Another possibility is the inhibition of tubulin polymerization, a mechanism employed by other heterocyclic anticancer agents.

3.3.3 Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of TTCA and a positive control drug (e.g., Etoposide[18]) in the cell culture medium. Replace the old medium with the medium containing the test compounds.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

L-Cysteine Prodrug and Hepatoprotective Potential

3.4.1 Background and Rationale One of the most intriguing properties of 2-substituted thiazolidine-4(R)-carboxylic acids is their ability to function as prodrugs of L-cysteine.[19][20] L-cysteine is a precursor to glutathione (GSH), the body's primary intracellular antioxidant. Direct administration of L-cysteine is problematic due to its rapid metabolism. By masking the thiol and amine groups within the thiazolidine ring, the molecule can be delivered systemically and then slowly release L-cysteine. This has been shown to protect against drug-induced hepatotoxicity, such as that caused by acetaminophen overdose.[19][20]

3.4.2 Proposed Mechanism of Action The thiazolidine ring of TTCA can undergo a non-enzymatic, reversible ring-opening at physiological pH to form a Schiff base intermediate. This intermediate can then be hydrolyzed to release L-cysteine and thiophene-2-carboxaldehyde.[19] The liberated L-cysteine is then incorporated into the glutathione synthesis pathway, boosting cellular antioxidant defenses, particularly in the liver.[21]

3.4.3 Visualization of the Prodrug Release Mechanism

Caption: Proposed mechanism for L-cysteine release from TTCA.

Future Directions and Therapeutic Outlook

The evidence compiled from related thiazolidine structures strongly suggests that this compound is a compound of significant therapeutic interest. The immediate next steps involve the empirical validation of the activities proposed in this guide.

-

In Vitro Validation: The protocols outlined for antioxidant, antimicrobial, and anticancer screening should be performed to generate empirical IC₅₀ and MIC values.

-

Mechanism of Action Studies: Should promising activity be confirmed, further studies are warranted to elucidate the precise molecular targets (e.g., specific enzymes, receptors).

-

In Vivo Efficacy: Compounds demonstrating high in vitro potency should be advanced to animal models to assess efficacy, pharmacokinetics, and safety. The hepatoprotective potential, in particular, should be evaluated in a model of acetaminophen-induced liver injury.

-

Lead Optimization: The TTCA scaffold provides a template for further chemical modification. Synthesizing analogues with different substituents on the thienyl ring or modifications to the carboxylic acid group could lead to derivatives with enhanced potency and improved drug-like properties.

References

- Jadhav, S., & Gaikwad, D. (2021).

-

Sharma, P., & Kumar, A. (n.d.). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Nova Science Publishers. [Link]

-

Popiołek, Ł., et al. (2020). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. ResearchGate. [Link]

-

Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Semantic Scholar. [Link]

-

Author, A. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Preprints.org. [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. [Link]

-

Włodek, L., et al. (1993). The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain. Biochemical Pharmacology. [Link]

-

Kumar, V., et al. (2023). Mechanism of action of 2,4-thiazolidinediones. ResearchGate. [Link]

-

Jagtap, R. M., & Pardeshi, S. K. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. Der Pharmacia Lettre. [Link]

-

Kumar, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Advances. [Link]

-

Gul, S., et al. (2017). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]

-

Oeriu, S. (1984). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Journal of the American Geriatrics Society. [Link]

-

Mosula, L., et al. (2009). Synthesis and Antitumor Activity of Novel 2-Thioxo-4-Thiazolidinones with Benzothiazole Moieties. Farmacia Journal. [Link]

-

Iacob, B. C., et al. (2022). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Antioxidants. [Link]

-

Sharma, A., et al. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore. [Link]

-

Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry. [Link]

-

Mohammadi, M., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry. [Link]

-

Geronikaki, A. A., et al. (2013). Thiazoles and thiazolidinones as antioxidants. Current Medicinal Chemistry. [Link]

-

Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

-

Zarghi, A., et al. (2022). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules. [Link]

-

Al-Bayati, R. I. H., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

-

Vellasco, W., et al. (2012). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of 2,2-di(2-pyridyl)-thiazolidine-4-carboxylic acid. PrepChem.com. [Link]

-

Jagtap, R. M., & Pardeshi, S. K. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. Der Pharmacia Lettre. [Link]

-

Balse, P. M., et al. (n.d.). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. ResearchGate. [Link]

-

Buzun, K., et al. (2024). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. pjps.pk [pjps.pk]

- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. novapublishers.com [novapublishers.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiazoles and thiazolidinones as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nanobioletters.com [nanobioletters.com]

- 16. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmacophorejournal.com [pharmacophorejournal.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. | Semantic Scholar [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

From Serendipitous Discovery to Targeted Therapeutics: An In-depth Technical Guide to Thiazolidine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolidine Carboxylic Acid Core - A Privileged Scaffold in Medicinal Chemistry